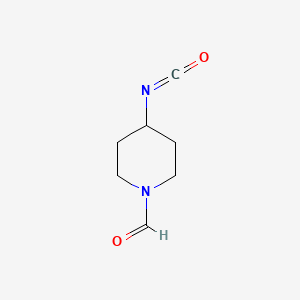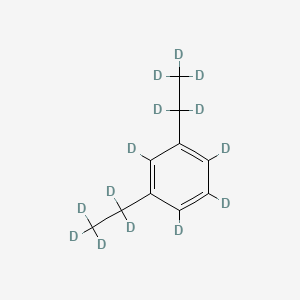
1,3-Diethylbenzene-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylbenzene-d14 is a deuterated form of 1,3-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C10H14, and it has a molecular weight of 134.22 g/mol .
Métodos De Preparación
1,3-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,3-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to achieve complete deuteration. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3-Diethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diethylbenzoic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding diethylcyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Aplicaciones Científicas De Investigación
1,3-Diethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the analysis of environmental samples to detect and quantify pollutants.
Mecanismo De Acción
The mechanism of action of 1,3-diethylbenzene-d14 primarily involves its role as a tracer in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification using mass spectrometry. This makes it an invaluable tool in various fields of research .
Comparación Con Compuestos Similares
1,3-Diethylbenzene-d14 can be compared with other similar compounds such as:
1,2-Diethylbenzene: Another isomer with ethyl groups at the 1 and 2 positions.
1,4-Diethylbenzene: An isomer with ethyl groups at the 1 and 4 positions.
Divinylbenzene: A compound with vinyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: A compound with three ethyl groups on the benzene ring.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C10H14 |
|---|---|
Peso molecular |
148.30 g/mol |
Nombre IUPAC |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
Clave InChI |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CCC1=CC(=CC=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


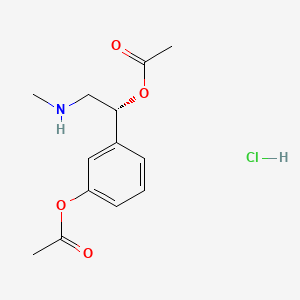

![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
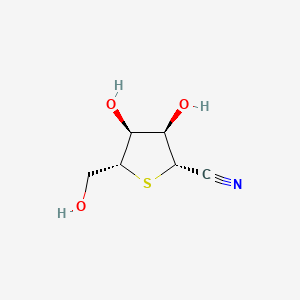
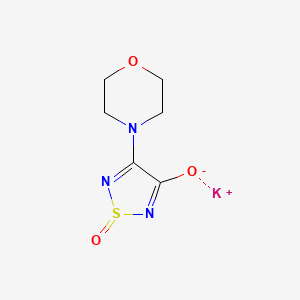
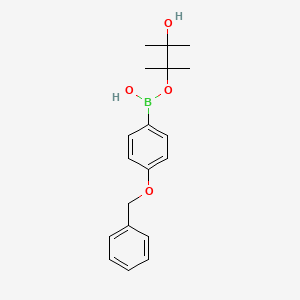

![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)

